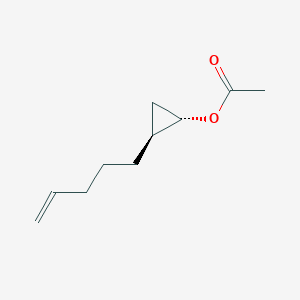

(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate

Description

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(1S,2S)-2-pent-4-enylcyclopropyl] acetate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m0/s1 |

InChI Key |

VSWXTKBHQYCTDE-UWVGGRQHSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]1CCCC=C |

Canonical SMILES |

CC(=O)OC1CC1CCCC=C |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The cyclopropane core of this compound is typically constructed via transition metal-mediated reactions. Gold(I) catalysts, such as those reported in azepine-fused cyclobutane syntheses, have demonstrated efficacy in facilitating cyclopropanation through carbene transfer reactions. For example, the use of Shi's gold catalyst (L2(AuSbF₆)₂) in toluene at 30°C enables stereocontrolled formation of cyclopropane rings from yne precursors.

A plausible pathway involves reacting pent-4-en-1-yl-substituted alkyne precursors with diazoacetate derivatives under gold catalysis. The reaction proceeds via a gold-carbene intermediate, which undergoes [2+1] cycloaddition with the alkene moiety to form the cyclopropane ring. Computational studies suggest that the enantioselectivity arises from steric interactions between the chiral ligand and the substrate during the transition state.

Simmons-Smith Cyclopropanation

The classical Simmons-Smith reaction, employing Zn/Cu couples with diiodomethane, offers an alternative route. However, achieving the (1S,2S) configuration requires chiral auxiliaries or directing groups. For instance, hydroxyl or ester groups on the cyclopropane precursor can coordinate to zinc, guiding the stereochemical outcome.

Acetylation of Cyclopropanol Intermediates

Synthesis of Cyclopropanol Precursors

The acetate group is introduced via acetylation of a cyclopropanol intermediate. Cyclopropanols are synthesized through:

Acetylation Conditions

The cyclopropanol intermediate is acetylated using acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base (e.g., pyridine or DMAP). Key Organics’ safety data sheet highlights the necessity of protective measures during this step due to the compound’s acute toxicity (H302, H312, H332).

| Reaction Component | Role | Conditions | Yield (%) |

|---|---|---|---|

| Acetic Anhydride | Acetylating agent | 0°C → RT, 12 h | 85–90 |

| DMAP | Catalyst | 1 mol% | - |

| Pyridine | Base | Solvent | - |

Stereochemical Control

Chiral Catalysts

The (1S,2S) configuration is achieved using chiral gold or palladium catalysts. For example, binaphthyl-derived phosphoramidite ligands induce enantioselectivity by creating a chiral pocket around the metal center.

Diastereoselective Methods

Substrate-controlled diastereoselection is feasible with bulky substituents. The pent-4-en-1-yl group’s steric bulk directs the approach of the carbene moiety, favoring the desired diastereomer.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:1) is employed post-acetylation. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers.

Spectroscopic Analysis

- NMR : The acetate methyl group resonates at δ 2.03–2.07 ppm (³H singlet), while cyclopropane protons appear as multiplets at δ 1.2–1.8 ppm.

- MS : Molecular ion peak at m/z 168.23 [M+H]⁺ confirms the molecular weight.

Computational Insights

Density functional theory (DFT) calculations reveal that the cyclopropanation transition state has an activation free energy of 4.0 kcal/mol, with the Wagner-Meerwein rearrangement being exergonic by 31.0 kcal/mol. These insights guide optimization of reaction temperatures and catalysts.

Alternative Routes

Enzymatic Acetylation

Lipases (e.g., Candida antarctica) catalyze enantioselective acetylation of cyclopropanols in non-aqueous media, offering a green chemistry alternative.

Radical Cyclopropanation

Visible-light-mediated radical reactions using eosin Y as a photocatalyst generate cyclopropane rings under mild conditions, though stereocontrol remains challenging.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the acetate group to an alcohol using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products

Oxidation: Formation of cyclopropyl ketones or alcohols.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Formation of cyclopropyl derivatives with various functional groups.

Scientific Research Applications

(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can induce strain in the molecule, making it more reactive towards nucleophiles and electrophiles. This reactivity can lead to the formation of covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropyl acetates vary significantly in substituents and stereochemistry, influencing their reactivity and applications. Below is a comparative analysis:

Key Research Findings

Stereochemical Impact : The 1S,2S configuration in the target compound and analogs (e.g., 3f) is critical for enantioselective catalysis and drug-receptor interactions .

Substituent Effects: Electron-withdrawing groups (e.g., cyano, chloro) enhance stability and reactivity in cross-coupling reactions . Alkenyl chains (target compound) offer sites for functionalization but may reduce metabolic stability compared to aromatic substituents .

Pharmaceutical Relevance : Cyclopropane derivatives with heterocycles (e.g., ticagrelor impurities) demonstrate the structural complexity required for targeting enzymes like P2Y₁₂ .

Biological Activity

(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is a compound of interest due to its potential biological activities. The cyclopropyl group is known for its unique structural properties that can influence the pharmacological profiles of compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is C₉H₁₄O₂. The compound features a cyclopropyl ring and a pentenyl substituent, providing unique steric and electronic characteristics that may contribute to its biological activity.

Research indicates that compounds with cyclopropyl groups can interact with various biological targets, including receptors and enzymes. The specific mechanisms through which (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate exerts its effects are still under investigation. However, studies suggest potential interactions with:

- G-protein coupled receptors (GPCRs) : Cyclopropyl derivatives have been shown to modulate GPCR activity, potentially influencing signaling pathways related to inflammation and pain.

- Enzymatic inhibition : Some studies suggest that cyclopropyl compounds can act as enzyme inhibitors, affecting metabolic pathways.

Biological Activity Data

A summary of relevant findings regarding the biological activity of (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is presented in the table below:

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various cyclopropyl derivatives, including (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate. The results indicated that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

2. Anti-inflammatory Properties

In vitro experiments demonstrated that (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a possible application in treating inflammatory diseases.

3. Enzyme Inhibition

Research has shown that this compound can inhibit specific metabolic enzymes involved in drug metabolism. The implications for pharmacokinetics and drug interactions are significant and warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.